molecular formula C13H11BO3 B1344665 4-(3-Formylphenyl)phenylboronic acid CAS No. 1101866-02-7

4-(3-Formylphenyl)phenylboronic acid

Cat. No.: B1344665
CAS No.: 1101866-02-7
M. Wt: 226.04 g/mol
InChI Key: POFFFXSVUBIUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Formylphenyl)phenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of various agrochemical and pharmaceutical active ingredients. This compound is known for its industrial applications as a stabilizer and inhibitor for enzymes, as well as a bactericide .

Chemical Reactions Analysis

4-(3-Formylphenyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium acetate, and solvents such as water or organic solvents. Major products formed from these reactions include biphenyl compounds and other aryl derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Formylphenyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an inhibitor of serine protease and kinase enzymes, thereby interfering with the enzymatic activity that promotes tumor growth and metastasis . The compound’s boronic acid moiety allows it to form reversible covalent bonds with the active sites of these enzymes, leading to their inhibition.

Properties

IUPAC Name

[4-(3-formylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFFFXSVUBIUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.